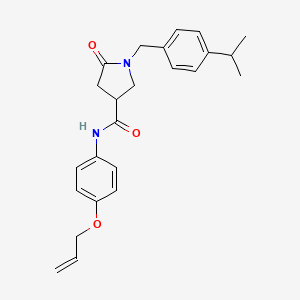![molecular formula C16H18N2O5S B15007082 4-Cyclohexylsulfanyl-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole](/img/structure/B15007082.png)
4-Cyclohexylsulfanyl-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole is a complex organic compound characterized by its unique structure, which includes a cyclohexylsulfanyl group, a dioxolane ring, and a nitrobenzisoxazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzisoxazole Core: This step involves the cyclization of an appropriate nitro-substituted benzene derivative with a suitable reagent to form the benzisoxazole ring.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a reaction with a diol and an acid catalyst, forming the 1,3-dioxolane moiety.
Attachment of the Cyclohexylsulfanyl Group: The final step involves the nucleophilic substitution of a halogenated precursor with cyclohexylthiol to introduce the cyclohexylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole can undergo various chemical reactions, including:
Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzisoxazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzisoxazole derivatives.
科学的研究の応用
4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group may participate in redox reactions, while the benzisoxazole core can interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(methylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole
- 4-(ethylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole
- 4-(propylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole
Uniqueness
4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic properties compared to its analogs
特性
分子式 |
C16H18N2O5S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
4-cyclohexylsulfanyl-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C16H18N2O5S/c19-18(20)10-8-12-14(15(17-23-12)16-21-6-7-22-16)13(9-10)24-11-4-2-1-3-5-11/h8-9,11,16H,1-7H2 |
InChIキー |
HRJXCBDRQHKEOF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)SC2=CC(=CC3=C2C(=NO3)C4OCCO4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranose](/img/structure/B15006999.png)
![N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15007015.png)
![7-(Naphthalen-1-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15007029.png)
![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B15007030.png)
![N-(4-[Chloro(difluoro)methoxy]phenyl)-3-methyl-4-oxo-2-([3-(trifluoromethyl)phenyl]imino)-1,3-thiazinane-6-carboxamide](/img/structure/B15007032.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15007035.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B15007046.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007048.png)

![4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B15007050.png)
![(4E)-2-(2-chlorophenyl)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15007058.png)


![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B15007083.png)
